2,2-Diphenyl-4-(dimethylamino)valeronitrile, (-)-

Description

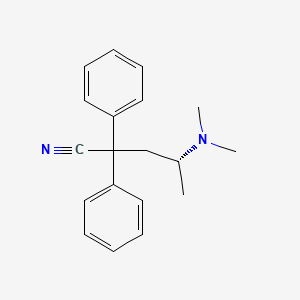

2,2-Diphenyl-4-(dimethylamino)valeronitrile, (-)- (CAS: Not explicitly provided) is a chiral nitrile derivative primarily recognized as a precursor in the synthesis of methadone, a potent narcotic analgesic used clinically for pain management and opioid dependence treatment . Structurally, it features a valeronitrile backbone substituted with two phenyl groups at the 2-position and a dimethylamino group at the 4-position. The compound is synthesized via a reaction between diphenylacetonitrile and 1-(dimethylamino)-2-halopropane in the presence of a base and a phase-transfer catalyst (e.g., tetrabutylammonium halides), which enhances reaction efficiency by minimizing isomer formation . Pharmacologically, it exhibits morphine-comparable analgesic potency, albeit slightly weaker, alongside sedative and antitussive effects .

Structure

3D Structure

Properties

CAS No. |

7576-16-1 |

|---|---|

Molecular Formula |

C19H22N2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(4R)-4-(dimethylamino)-2,2-diphenylpentanenitrile |

InChI |

InChI=1S/C19H22N2/c1-16(21(2)3)14-19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m1/s1 |

InChI Key |

GJJQIGFCGLPOQK-MRXNPFEDSA-N |

Isomeric SMILES |

C[C@H](CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |

Canonical SMILES |

CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- typically involves the reaction of benzyl chloride with potassium cyanide or sodium cyanide. This reaction produces benzyl cyanide, which is then further modified to obtain the desired compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different nitrile derivatives, while reduction reactions can lead to the formation of amines .

Scientific Research Applications

Synthetic Methods

- Phase Transfer Catalysis : A method involving the use of phase-transfer catalysts to enhance reaction efficiency while reducing energy consumption. The process typically involves the reaction of 2-chloro-N,N-dimethyl propylamine with diphenyl nitrile under controlled conditions to yield the desired compound .

- Refluxing Techniques : Traditional methods that involve refluxing the reactants in solvents like toluene have been utilized but often result in lower yields and higher energy costs .

Chemistry

In organic synthesis, 2,2-Diphenyl-4-(dimethylamino)valeronitrile is utilized as an intermediate for producing various compounds including:

- Methadone : Its primary application is in the synthesis of methadone, which is crucial for pain management and opioid dependency treatments .

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxides and hydroxyl derivatives or reduction to yield primary or secondary amines.

Biology

The compound's interactions with biological systems have led to its study in several areas:

- Opioid Receptor Interaction : Research indicates that derivatives of this compound can interact with opioid receptors, contributing to their analgesic properties. Methadone synthesized from this intermediate mimics endogenous opioids by binding to these receptors .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to modulation of neurotransmitter systems.

Medical Applications

As a precursor in methadone synthesis, this compound plays a crucial role in the pharmaceutical industry:

- Pain Management : Methadone is used extensively for chronic pain relief due to its long half-life and effectiveness compared to traditional opioids.

- Addiction Treatment : Methadone helps manage withdrawal symptoms in individuals dependent on opioids by stabilizing receptor activity without producing the intense high associated with other opioids .

Case Study 1: Methadone Synthesis Optimization

A study by Schultz et al. (1947) detailed the optimization of reaction conditions for synthesizing methadone using 2,2-Diphenyl-4-(dimethylamino)valeronitrile as an intermediate. The research emphasized maximizing yield and purity by adjusting various parameters such as temperature and reaction time.

Case Study 2: Clinical Efficacy of Methadone

In clinical trials assessing methadone's efficacy for chronic pain management, patients reported significant pain reduction when treated with methadone derived from this compound. The findings highlighted its effectiveness compared to traditional opioid medications.

Mechanism of Action

The mechanism by which Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Dextropropoxyphene Hydrochloride

- Structure: A diphenylheptane derivative with a dimethylamino group and a ketone moiety.

- Pharmacology: Used for mild-to-moderate pain relief, often combined with acetaminophen or aspirin. Its potency is milder than 2,2-diphenyl-4-(dimethylamino)valeronitrile, (-)-, with a typical dosage of 65 mg 3–4 times daily .

- Key Difference : The absence of a nitrile group and presence of a ketone render dextropropoxyphene less lipophilic, affecting its metabolic stability and duration of action.

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

- Structure: Features a nitrile group and dimethylamino substituent on a dinitrophenyl aromatic ring.

- Functionality : Studied for charge transfer properties and spectroscopic behavior, with applications in materials science rather than pharmacology .

- Key Difference: The electron-withdrawing nitro groups and aromatic system contrast with the aliphatic valeronitrile backbone of 2,2-diphenyl-4-(dimethylamino)valeronitrile, (-)-, leading to divergent reactivity and applications.

Compounds with Dimethylamino Functionality

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

- Applications : Co-initiators in resin cements.

- Comparison: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity and better resin physical properties due to conjugation between the dimethylamino and ester groups . 2-(Dimethylamino) ethyl methacrylate relies on DPI (diphenyliodonium hexafluorophosphate) to enhance conversion efficiency, indicating weaker inherent reactivity .

- Relevance to Target Compound: The dimethylamino group’s position and electronic interactions significantly influence functionality, mirroring its role in 2,2-diphenyl-4-(dimethylamino)valeronitrile, (-)-’s pharmacological activity.

Pharmacological Analogues

Methadone

- Structure: Derived from 2,2-diphenyl-4-(dimethylamino)valeronitrile, (-)- via Grignard reaction with ethylmagnesium halide .

- Pharmacology : Used for severe pain and opioid withdrawal. Unlike its precursor, methadone contains a ketone group, enhancing µ-opioid receptor binding affinity and duration of action.

Morphine

- Comparison: While 2,2-diphenyl-4-(dimethylamino)valeronitrile, (-)- has ~80% of morphine’s analgesic potency, it lacks morphine’s risk of respiratory depression but shares sedative effects .

Physicochemical Comparison

| Compound | Lipophilicity | Stability | Reactivity |

|---|---|---|---|

| 2,2-Diphenyl-4-(dimethylamino)valeronitrile | High | Moderate | High (nitrile) |

| Dextropropoxyphene | Moderate | High | Low (ketone) |

| Ethyl 4-(dimethylamino) benzoate | Low | High | High (ester) |

Biological Activity

2,2-Diphenyl-4-(dimethylamino)valeronitrile, commonly referred to as a methadone intermediate, is a compound of significant interest in medicinal chemistry and pharmacology. Its primary biological activity is linked to its role in the synthesis of methadone, a well-known opioid used in pain management and addiction treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C19H22N2

- Molecular Weight: 278.4 g/mol

- CAS Number: 7576-16-1

- IUPAC Name: (4R)-4-(dimethylamino)-2,2-diphenylpentanenitrile

The biological activity of 2,2-Diphenyl-4-(dimethylamino)valeronitrile primarily involves its conversion into methadone. Methadone acts as an agonist at the μ-opioid receptor and has a dual mechanism:

- Analgesic Effects: By binding to opioid receptors in the central nervous system, it mimics the effects of endogenous opioids, providing pain relief.

- Management of Withdrawal Symptoms: Methadone helps alleviate withdrawal symptoms in individuals with opioid dependence by stabilizing the effects on opioid receptors without producing the intense high associated with other opioids.

Biological Activity Overview

The compound has been studied for various biological activities:

- Opioid Receptor Interaction: Research indicates that derivatives of 2,2-Diphenyl-4-(dimethylamino)valeronitrile can interact with opioid receptors, contributing to their analgesic properties .

- Potential Neuroprotective Effects: Some studies suggest that compounds related to this nitrile may exhibit neuroprotective properties due to their ability to modulate neurotransmitter systems .

Case Study 1: Methadone Synthesis

A study conducted by Schultz et al. (1947) outlined the synthesis process for methadone using 2,2-Diphenyl-4-(dimethylamino)valeronitrile as an intermediate. The study emphasized the importance of optimizing reaction conditions to maximize yield and purity .

Case Study 2: Analgesic Efficacy

In a clinical trial assessing methadone's efficacy for chronic pain management, patients reported significant pain reduction when treated with methadone synthesized from 2,2-Diphenyl-4-(dimethylamino)valeronitrile. The study highlighted its effectiveness compared to traditional opioids .

Research Findings

Recent research has focused on exploring additional therapeutic potentials of this compound:

- Antidepressant Properties: Some derivatives have shown promise in preclinical studies for treating depression by modulating serotonin pathways .

- Anti-inflammatory Activity: Compounds similar to 2,2-Diphenyl-4-(dimethylamino)valeronitrile have been investigated for their anti-inflammatory effects in various models .

Comparative Analysis with Similar Compounds

| Compound Name | Role | Biological Activity |

|---|---|---|

| Methadone | Opioid analgesic | Strong μ-opioid receptor agonist |

| Diphenylacetonitrile | Precursor | Intermediate in synthesis |

| 1-(Dimethylamino)-2-halopropane | Precursor | Used in synthesis reactions |

Q & A

Q. What are the established synthetic routes for (-)-2,2-diphenyl-4-(dimethylamino)valeronitrile, and how can reaction conditions be optimized for scalability?

The compound is synthesized via alkylation of deprotonated diphenylacetonitrile with halogenated intermediates (e.g., 2-chloro-1-dimethylaminopropane) in the presence of sodium salts, followed by cyclization . Scalability requires optimizing stoichiometry, temperature control (e.g., maintaining 0–5°C during deprotonation), and solvent selection (tetrahydrofuran or ethanol). Evidence from X-ray crystallography confirms structural fidelity post-synthesis . For reproducibility, monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H NMR .

Q. Which spectroscopic and crystallographic methods are critical for confirming the stereochemistry and purity of (-)-2,2-diphenyl-4-(dimethylamino)valeronitrile?

- X-ray crystallography : Resolves stereochemical configuration and bond angles, as demonstrated in studies of analogous nitriles .

- H NMR : Assigns proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm, aromatic protons at δ 7.3–7.6 ppm) .

- Polarimetry : Measures optical activity ([α] values) to confirm enantiomeric purity, referencing literature data for (-)-enantiomers .

- HPLC with chiral columns : Validates enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

Q. What safety protocols are essential when handling (-)-2,2-diphenyl-4-(dimethylamino)valeronitrile in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 40°C) .

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

- Toxicity mitigation : Acute oral LD in mice is 191 mg/kg; avoid skin contact and prepare emergency antidotes (e.g., activated charcoal) .

Q. How is (-)-2,2-diphenyl-4-(dimethylamino)valeronitrile utilized as a precursor in medicinal chemistry?

It serves as a key intermediate for analgesics (e.g., dextropropoxyphene analogs) and neurokinin receptor antagonists. Pharmacological activity is enhanced by modifying the dimethylamino group to improve blood-brain barrier penetration . Methodologically, coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) introduce substituents while preserving stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictory data in the compound’s toxicity profile, particularly regarding carcinogenicity and ecological impact?

- Data gaps : Existing studies lack carcinogenicity classification (IARC Group 3) and ecotoxicity data (e.g., LC for aquatic organisms) .

- Mitigation strategies : Conduct Ames tests for mutagenicity and OECD 201/202 guidelines for algal/daphnid toxicity. Use computational tools (e.g., ECOSAR) to predict biodegradation pathways .

- Contradiction resolution : Cross-validate in vitro and in vivo models; prioritize studies with enantiomer-specific toxicity assays .

Q. What experimental designs are recommended to analyze thermal decomposition byproducts of (-)-2,2-diphenyl-4-(dimethylamino)valeronitrile under oxidative conditions?

- Thermogravimetric analysis (TGA) : Quantify mass loss at 200–400°C, correlating with CO and NO emission profiles .

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation products (e.g., benzonitrile derivatives) .

- Isothermal calorimetry : Measure heat flow to assess stability in aerobic vs. anaerobic environments .

Q. How does stereochemical integrity impact the compound’s pharmacological efficacy, and what methods ensure enantiomeric purity during scale-up?

- Pharmacological impact : The (-)-enantiomer exhibits higher analgesic potency (comparable to morphine) due to optimal receptor binding .

- Purity control : Use asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) and monitor enantiomeric excess via circular dichroism (CD) spectroscopy .

- Scale-up challenges : Avoid racemization by minimizing high-temperature steps and using aprotic solvents (e.g., DMF) .

Q. What strategies resolve low yields in the alkylation step during synthesis of (-)-2,2-diphenyl-4-(dimethylamino)valeronitrile?

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of diphenylacetonitrile .

- Solvent optimization : Replace polar solvents (e.g., water) with DMSO to stabilize intermediates .

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., over-alkylation) and adjust reagent stoichiometry .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel drug design applications?

- DFT applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulate binding affinities with opioid receptors (μ and κ subtypes) to guide structural modifications .

- ADMET prediction : Use QSAR models to optimize logP (target: 3.8–4.2) and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.